molecular formula C8H11BrN2O B11874127 2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol

2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol

Cat. No.: B11874127
M. Wt: 231.09 g/mol
InChI Key: FWDPWBASDJULOB-UHFFFAOYSA-N
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Description

2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol involves the reaction of 5-bromopyridine-2-carbaldehyde with ethanolamine. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrogenated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyridin-2-yl)(methyl)amino)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-[(5-bromopyridin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C8H11BrN2O/c1-11(4-5-12)8-3-2-7(9)6-10-8/h2-3,6,12H,4-5H2,1H3

InChI Key

FWDPWBASDJULOB-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC=C(C=C1)Br

Origin of Product

United States

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